Hexafluoroisopropyl trifluoroacetate

Übersicht

Beschreibung

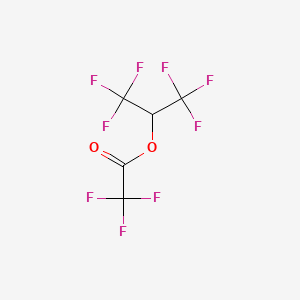

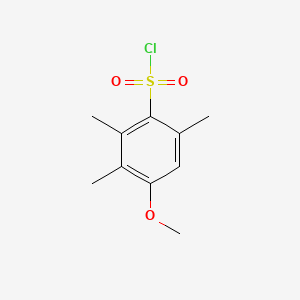

Hexafluoroisopropyl trifluoroacetate, also known as HFA-TFA, is a chemical compound belonging to the class of organofluorine compounds . It is derived from trifluoroacetic acid and contains a hexafluoroisopropyl group .

Synthesis Analysis

The presence of two tri-fluoroalkyl groups in Hexafluoroisopropyl trifluoroacetate is presumed to remarkably alter the course of a chemical reaction and leverages great opportunities in traditional organic synthesis, electrocatalysis, photocatalysis, biological studies, and even in environmental science .Molecular Structure Analysis

Hexafluoroisopropyl trifluoroacetate contains a total of 16 bond(s); 15 non-H bond(s), 1 multiple bond(s), 2 rotatable bond(s), 1 double bond(s) and 1 ester(s) (aliphatic) .Chemical Reactions Analysis

Hexafluoroisopropyl trifluoroacetate has been found to be involved in a wide range of challenging chemical reactions . It was initially believed that it was almost exclusively involved in the stabilization of cationic intermediates, owing to its high polarity and low nucleophilicity .Physical And Chemical Properties Analysis

Hexafluoroisopropyl trifluoroacetate is a colorless liquid with a strong odor . It has a density of 1.6±0.1 g/cm³, a boiling point of 75.0±40.0 °C at 760 mmHg, and a vapor pressure of 107.0±0.1 mmHg at 25°C . Its molecular formula is C5HF9O2, with an average mass of 264.046 Da and a monoisotopic mass of 263.983276 Da .Wissenschaftliche Forschungsanwendungen

3. Hexafluoroisopropanol in Lewis and Brønsted Acid Catalysis

- Results or Outcomes: The use of HFIP in Lewis and Brønsted acid catalysis has been found to enhance the efficiency and selectivity of the reactions .

3. Hexafluoroisopropanol in Lewis and Brønsted Acid Catalysis

- Results or Outcomes: The use of HFIP in Lewis and Brønsted acid catalysis has been found to enhance the efficiency and selectivity of the reactions .

4. Hexafluoroisopropanol in Baeyer-Villiger Oxidation

- Application Summary: Hexafluoroisopropanol (HFIP) is used as a solvent in Baeyer-Villiger oxidation of cyclic ketones .

- Methods of Application: HFIP enhances the reactivity of hydrogen peroxide as applied to Baeyer-Villiger oxidation of cyclic ketones .

- Results or Outcomes: The use of HFIP in Baeyer-Villiger oxidation has been found to enhance the efficiency and selectivity of the reactions .

Safety And Hazards

Zukünftige Richtungen

Hexafluoroisopropyl trifluoroacetate has attracted enough attention of the scientific community in recent years . Several unique features of Hexafluoroisopropyl trifluoroacetate compared to its non-fluoro analogue isopropanol have helped this solvent to make a difference in various subdomains of organic chemistry . One such area is transition metal-catalyzed C–H bond functionalization reactions .

Eigenschaften

IUPAC Name |

1,1,1,3,3,3-hexafluoropropan-2-yl 2,2,2-trifluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HF9O2/c6-3(7,8)1(4(9,10)11)16-2(15)5(12,13)14/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFOKVELJLZLFMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)(C(F)(F)F)OC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HF9O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80340673 | |

| Record name | 1,1,1,3,3,3-Hexafluoropropan-2-yl trifluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80340673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hexafluoroisopropyl trifluoroacetate | |

CAS RN |

42031-15-2 | |

| Record name | 1,1,1,3,3,3-Hexafluoropropan-2-yl trifluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80340673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzene, [[2-bromo-1-(bromomethyl)ethoxy]methyl]-](/img/structure/B1296646.png)

![2-[(4-Fluorophenyl)amino]acetohydrazide](/img/structure/B1296651.png)

![2-[(3,4-Dimethylphenyl)amino]acetohydrazide](/img/structure/B1296654.png)

![4,5,6,7-Tetrahydro-1H-benzo[d]imidazole](/img/structure/B1296668.png)